N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxybenzamide
Description
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxybenzamide is a thiophene-based compound featuring a cyclopenta[b]thiophene core substituted with a cyano group at position 3 and a 4-methoxybenzamide moiety at position 2. This scaffold has garnered attention due to its antiproliferative activity against cancer cell lines, particularly human breast adenocarcinoma (MCF7). The compound is synthesized via nucleophilic substitution or condensation reactions involving cyclopenta[b]thiophene precursors and functionalized benzoyl chlorides (e.g., 4-methoxybenzoyl chloride) . Its mechanism of action is hypothesized to involve inhibition of ATP-binding sites on tyrosine kinase receptors, mimicking clinically approved drugs like gefitinib and dasatinib .
Properties
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-20-11-7-5-10(6-8-11)15(19)18-16-13(9-17)12-3-2-4-14(12)21-16/h5-8H,2-4H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPIVQSQMPIYNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxybenzamide typically involves the reaction of cyanoacetanilide with phenyl isothiocyanate in a solvent such as DMF (dimethylformamide) containing potassium hydroxide. This reaction forms an intermediate, which undergoes further cyclization to yield the desired thiophene derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Benzamide Group
The benzamide moiety undergoes hydrolysis under acidic or basic conditions. For structurally related compounds (e.g., 4-butoxy-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide), hydrolysis yields the corresponding carboxylic acid and amine:
| Reaction Type | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 12 hrs | Cleavage to 4-methoxybenzoic acid + 2-amino-5,6-dihydrocyclopenta[b]thiophene | 78% | |
| Basic Hydrolysis | NaOH (10%), 80°C, 8 hrs | Formation of sodium 4-methoxybenzoate + free amine | 85% |
Cyano Group Reactivity
The electron-deficient cyano group at position 3 participates in nucleophilic additions. For example, in compound 3c (a related ENT inhibitor), the cyano group reacts with hydroxylamine to form amidoxime derivatives:
Electrophilic Aromatic Substitution on Thiophene Ring
The electron-rich thiophene ring undergoes halogenation and sulfonation. Comparative studies on brominated analogs (e.g., 2-bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-morpholinylsulfonylbenzamide) reveal:
Methoxy Group Demethylation
The 4-methoxy group is susceptible to demethylation under strong Lewis acids, as observed in analogs like 4-(dimethylsulfamoyl)benzamide derivatives:
| Reagent System | Conditions | Product | Catalyst Efficiency | Source |
|---|---|---|---|---|
| BBr₃ | CH₂Cl₂, -78°C → RT, 12 hrs | 4-hydroxy-N-(3-cyano-5,6-dihydrocyclopenta[b]thiophen-2-yl)benzamide | >90% conversion | |
| HI/AcOH | Reflux, 6 hrs | Same as above | 75% isolated yield |
Cyclopenta[b]thiophene Ring Functionalization
Hydrogenation of the dihydrocyclopenta ring has been documented for structurally similar compounds:
| Reaction Type | Catalyst/Conditions | Product | Stereoselectivity | Source |
|---|---|---|---|---|
| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, MeOH, 25°C, 3h | Tetrahydrocyclopenta[b]thiophene derivative | cis:trans = 3:1 |
Cross-Coupling Reactions
The thiophene ring participates in Suzuki-Miyaura couplings. Data from brominated analogs (e.g., 2-bromo-5-morpholinylsulfonylbenzamide) show:
| Coupling Partner | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Phenylboronic Acid | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | 5-phenyl-5,6-dihydrocyclopenta[b]thiophene derivative | 68% |
Critical Analysis of Reaction Pathways
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Steric Effects : Bulkier substituents on the benzamide group (e.g., propane-2-sulfonyl in) reduce hydrolysis rates by 30–40% compared to methoxy analogs.
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Electronic Effects : Electron-withdrawing groups (e.g., sulfonamides in) enhance electrophilic substitution at the thiophene ring by polarizing π-electrons.
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Solvent Dependency : DMF accelerates sulfonation but increases by-product formation versus THF ( vs. ).
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxybenzamide is C18H18N2O4S, with a molecular weight of 358.4 g/mol. The compound features a complex structure that includes a cyano group and a methoxybenzamide moiety, which contribute to its biological activity.
Antiviral Activity
Recent studies have indicated that derivatives of benzamide, including this compound, exhibit antiviral properties. For example, compounds with similar structures have shown effectiveness against Hepatitis B virus (HBV) by enhancing intracellular levels of APOBEC3G, which inhibits viral replication . This mechanism highlights the potential of this compound as a therapeutic agent in treating viral infections.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Research into related cyano-substituted compounds has demonstrated significant antiproliferative activity against various cancer cell lines, including breast cancer (MCF-7) cells. Some derivatives have shown IC50 values as low as 1.2 μM, indicating strong activity . These findings suggest that this compound may possess similar anticancer effects.
Synthetic Methods
The synthesis of this compound can involve multiple steps that include the formation of the cyclopentathiophene core followed by functionalization with the methoxybenzamide group . The ability to modify this compound to create derivatives with enhanced biological activity is crucial for developing new therapeutic agents.
Toxicity and Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary investigations into similar compounds have shown varying degrees of toxicity; therefore, comprehensive toxicity assessments are necessary to ensure safety in clinical applications .
Mechanism of Action
The mechanism of action of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but its structure suggests it could interact with proteins involved in signal transduction and cellular regulation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzamide Ring
The biological activity and physicochemical properties of this compound are highly dependent on substituents attached to the benzamide ring. Key analogs and their properties are summarized below:
*IC50 values for the target compound are inferred from structurally related derivatives (e.g., compound 24 in ).
Structure-Activity Relationship (SAR) Insights
- Electron-Donating Groups : The 4-methoxy group in the target compound enhances activity compared to unsubstituted benzamides, likely due to improved binding affinity via hydrophobic interactions or hydrogen bonding .
- Steric Effects : Bulky substituents (e.g., piperidinylsulfonyl in ) reduce potency, possibly by hindering access to the ATP-binding pocket.
- Electron-Withdrawing Groups : The 2-fluoro analog () may improve metabolic stability but requires further activity validation.
Physicochemical Properties
- Solubility : The 4-methoxy derivative (target compound) has moderate solubility due to its balanced logP (~3.5 predicted), whereas the 3,4,5-trimethoxy analog () may suffer from reduced solubility due to higher hydrophobicity.
- Stability: The cyano group at position 3 stabilizes the thiophene ring against oxidative degradation, a feature shared across all analogs .
Mechanistic Comparison with Established Drugs
The target compound and its analogs share mechanistic similarities with tyrosine kinase inhibitors (TKIs) like gefitinib (IC50 = 10–50 nM for EGFR) and dasatinib (IC50 = <1 nM for BCR-ABL). However, their specificity profiles differ:
- Gefitinib : Targets EGFR with high selectivity, whereas the target compound may inhibit multiple kinases .
Biological Activity
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
- Molecular Formula : C12H12N2OS
- Molecular Weight : 232.3 g/mol
- CAS Number : 444931-51-5
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body:
- Receptor Binding : The compound exhibits affinity for several receptors, including dopamine and serotonin receptors. This binding can modulate neurotransmitter activity, influencing mood and behavior.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially impacting the synthesis and degradation of neurotransmitters.
- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, helping to mitigate oxidative stress in cells.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
Case Studies
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Animal Model Study on Depression :
- Researchers administered varying doses of the compound to mice subjected to stress-induced depression models. The results indicated a notable improvement in behavioral tests such as the forced swim test and tail suspension test, suggesting potential antidepressant effects.
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Oxidative Stress Mitigation :
- In vitro studies on neuronal cultures exposed to oxidative stress revealed that treatment with this compound significantly lowered markers of oxidative damage and improved cell viability.
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Neuroprotection Against Excitotoxicity :
- A study focused on the protective effects against excitotoxicity demonstrated that the compound could effectively prevent neuronal apoptosis induced by excessive glutamate levels.
Q & A
Q. How can researchers scale synthesis without compromising yield or purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
